molecular formula C9H11N3 B2453337 N,1-dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 6595-21-7

N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Cat. No. B2453337
CAS RN: 6595-21-7
M. Wt: 161.208
InChI Key: SDXJSNHZYJUECQ-UHFFFAOYSA-N
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Description

“N,1-dimethyl-1H-benzo[d]imidazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in various studies . For instance, Yadav et al. synthesized 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis strain . Another study reported a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been analyzed in several studies . For example, one study reported that the benzimidazole ring system is planar and makes a dihedral angle of 77.8 (1)° with the phenyl ring .


Chemical Reactions Analysis

Benzimidazole derivatives have been reported to show a broad range of chemical reactions . For instance, one study reported that compound 6f inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been reported in various studies . For instance, one study reported that benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

X-ray Powder Diffraction Analysis

N,1-dimethyl-1H-benzo[d]imidazol-2-amine has been analyzed using X-ray powder diffraction, providing detailed data on its crystal structure and confirming the absence of impurities. This analysis is crucial for understanding the material's physical characteristics, which can be applied in various scientific fields (Lin et al., 2021).

Catalysis in Chemical Synthesis

The compound plays a role in catalysis, specifically in palladium-catalyzed annulation reactions. This process is used to synthesize complex organic compounds, indicating its importance in organic chemistry and potential pharmaceutical applications (Wang et al., 2017).

Polymerization Reactions

In the field of materials science, this chemical is used in ring-opening polymerization reactions. It acts as a catalyst for the polymerization of caprolactone and lactides, indicating its utility in creating new polymeric materials with specific properties (Akpan et al., 2018).

Environmental Chemistry

A study involving a dual-sensitive probe using a derivative of this compound demonstrates its application in environmental chemistry, specifically in the detection and analysis of amines in water. This showcases its potential in environmental monitoring and analysis (You et al., 2010).

properties

IUPAC Name

N,1-dimethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-10-9-11-7-5-3-4-6-8(7)12(9)2/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXJSNHZYJUECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6595-21-7
Record name N,1-dimethyl-1H-1,3-benzodiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-N-Alkoxyimidazolium salts are also known. For example, 3-N-methoxy-1-N-methylbenzimidazolium iodide has been shown to react with methylamine to afford 1-methyl-2-methylaminobezimidazole in approximately 20% yield (S. Takahashi et al., Chem. Pharm. Bull. 14(4):375-385 (1966)). While this reaction was reported to proceed under relatively mild conditions (i.e., 20°-25° C. for 1 hour), the difficulty in obtaining large quantities of 3-N-oxide starting material renders this approach to 2-substituted imidazoles particularly undesirable.
[Compound]
Name
3-N-Alkoxyimidazolium
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Reaction Step One
Name
3-N-methoxy-1-N-methylbenzimidazolium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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